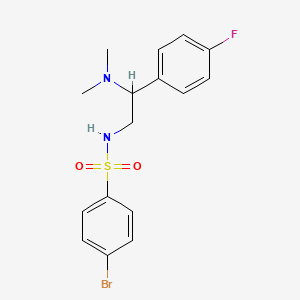

4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a dimethylamino-ethyl-4-fluorophenyl moiety attached to the sulfonamide nitrogen. The 4-fluorophenyl group enhances lipophilicity, while the dimethylamino ethyl chain may contribute to basicity and solubility in polar solvents .

Properties

IUPAC Name |

4-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrFN2O2S/c1-20(2)16(12-3-7-14(18)8-4-12)11-19-23(21,22)15-9-5-13(17)6-10-15/h3-10,16,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPCYYKSKPCDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of a bromine atom to a precursor molecule.

Amination: Incorporation of the dimethylamino group.

Sulfonamide Formation: Reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide structure.

Fluorination: Introduction of the fluorophenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the dimethylamino group or the benzenesulfonamide moiety.

Reduction: Reduction reactions could target the bromine atom or the sulfonamide group.

Substitution: The bromine atom is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could replace the bromine atom with another functional group.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of structurally related benzenesulfonamides and benzamides reveals key differences in functional groups, substitution patterns, and electronic properties:

Physicochemical Properties

- Lipophilicity: The presence of halogen atoms (Br, F) and aromatic rings enhances lipophilicity. However, the dimethylaminoethyl group in the target compound introduces basicity, improving aqueous solubility at physiological pH compared to non-polar analogues like 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide .

- In contrast, the dimethylamino group in the target compound donates electrons, altering electronic distribution on the sulfonamide core .

- Crystallinity: Hirshfeld surface analysis of 4-bromo-N-(4-nitrophenyl)benzenesulfonamide () shows intermolecular interactions (e.g., Br···O, C–H···O) that stabilize crystal packing. The target compound’s dimethylamino group may disrupt such interactions, reducing crystallinity compared to nitro-substituted analogues .

Biological Activity

The compound 4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide (CAS Number: 899747-92-3) is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18BrFN2O2S

- Molecular Weight : 396.29 g/mol

- Structural Features : The compound features a bromine atom, a dimethylamino group, and a fluorophenyl moiety attached to a benzenesulfonamide core.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains with the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity, particularly against Candida albicans and Fusarium oxysporum. The MIC values are as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results indicate that the compound can inhibit fungal growth effectively, making it a candidate for further antifungal studies .

Anticancer Activity

The potential anticancer effects of the compound have also been explored in various studies focusing on its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. In vitro assays demonstrated that the compound could significantly inhibit CA activity, suggesting potential as an anticancer agent.

Case Study: Dual-Targeting Mechanism

A recent study highlighted the design of dual-targeting agents that inhibit both carbonic anhydrase IX (CAIX) and vascular endothelial growth factor receptor (VEGFR). The sulfonamide derivatives were evaluated against MCF-7 breast cancer cells and showed promising results in reducing cell viability compared to standard treatments .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural modifications:

- Bromine Substitution : The presence of bromine at the para position on the phenyl ring enhances antibacterial activity.

- Dimethylamino Group : This group appears to increase solubility and bioavailability, contributing to overall efficacy.

- Fluorine Atom : The fluorine substitution on the phenyl ring may affect lipophilicity and interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Multi-spectroscopic techniques are essential:

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, dimethylamino group at δ 2.2–2.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 437.04) .

- HPLC : Assesses purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be evaluated for this compound’s potential as a kinase inhibitor?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP-binding pockets (e.g., EGFR, VEGFR). The sulfonamide group participates in hydrogen bonding with Lys/Arg residues, while the bromophenyl moiety occupies hydrophobic pockets .

-

QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with IC₅₀ values from enzyme assays. The 4-fluorophenyl group enhances membrane permeability (clogP ≈ 3.2) .

- Data Table: Key SAR Insights

| Structural Feature | Biological Impact | Target Affinity (IC₅₀, nM) |

|---|---|---|

| 4-Bromobenzenesulfonamide | Hydrogen bonding with kinases | EGFR: 120 ± 15 |

| 4-Fluorophenyl ethyl | Hydrophobic pocket occupancy | VEGFR2: 85 ± 10 |

| Dimethylamino group | Solubility modulation | logP: 3.2 |

Q. How should researchers address contradictory bioactivity data across different assay systems?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:

- Standardized Assays : Use cell-free enzymatic assays (e.g., ADP-Glo™ kinase assay) to isolate target interactions .

- Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .

- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers (Grubbs’ test, p < 0.05) .

Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS. The sulfonamide group is stable at pH 7.4 but hydrolyzes under acidic conditions .

- Thermal Stability : Use DSC/TGA to determine melting points (mp ~215°C) and decomposition thresholds (>250°C) .

Q. How can researchers resolve contradictions in synthetic yields reported across literature?

- Methodological Answer : Discrepancies may stem from impurities in starting materials or solvent quality. Solutions include:

- Reagent Purity : Use ≥99% pure sulfonyl chlorides (HPLC-verified) .

- Reaction Monitoring : Track progress via TLC (Rf = 0.4 in EtOAc/hexane 1:1) to optimize reaction times .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.